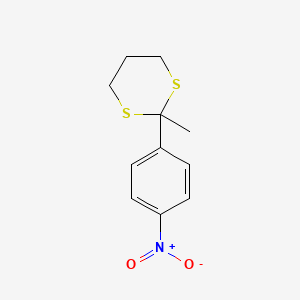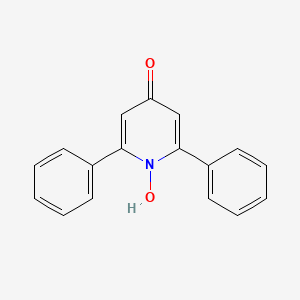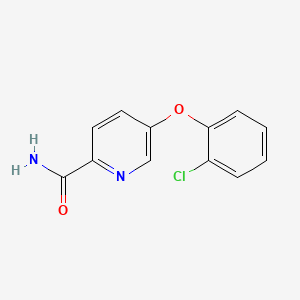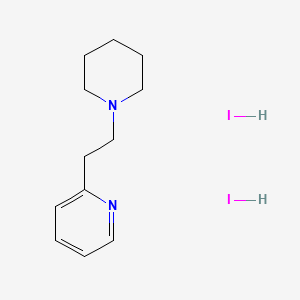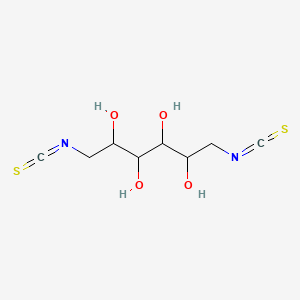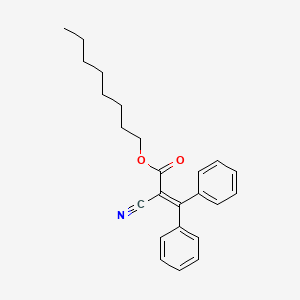
Octyl 2-cyano-3,3-diphenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyl 2-cyano-3,3-diphenylprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of a substituted benzaldehyde with cyanoacetic acid octyl ester in the presence of a base such as piperidine . The reaction typically occurs under mild conditions, often at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Octyl 2-cyano-3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Octyl 2-cyano-3,3-diphenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Octyl 2-cyano-3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, as a UV filter, it absorbs UV radiation and prevents it from penetrating the skin, thereby protecting against harmful effects. The compound’s chemical structure allows it to absorb and dissipate UV energy effectively .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate: Similar in structure and used as a UV filter.
Octyl cyanoacrylate: Used in medical adhesives and has similar ester functional groups.
Uniqueness
Octyl 2-cyano-3,3-diphenylprop-2-enoate is unique due to its specific ester linkage and cyano group, which confer distinct chemical properties and reactivity. Its ability to act as a UV filter and its stability make it particularly valuable in various applications .
Propiedades
Número CAS |
73529-13-2 |
|---|---|
Fórmula molecular |
C24H27NO2 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
octyl 2-cyano-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C24H27NO2/c1-2-3-4-5-6-13-18-27-24(26)22(19-25)23(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,2-6,13,18H2,1H3 |
Clave InChI |
MEYMMPIRYSIUTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


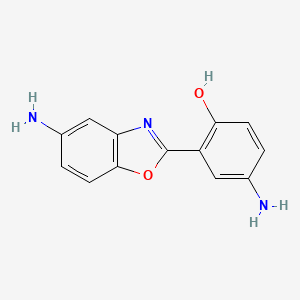
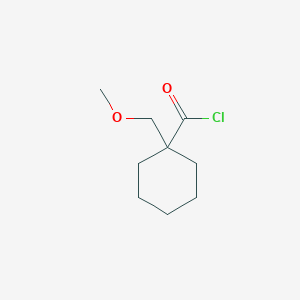
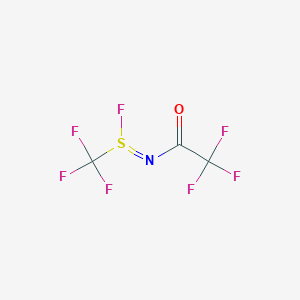
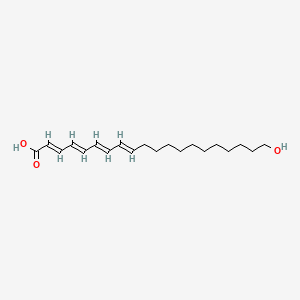
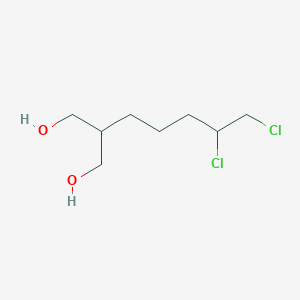
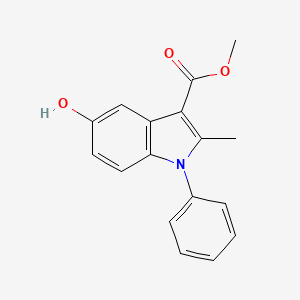
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
